molecular formula C14H20N6 B6462104 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 2130502-16-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No. B6462104
M. Wt: 272.35 g/mol
InChI Key: RDCJQKSQKUXMKY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine (3DMMPP) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a substituted pyridazine ring system, with a pyrazol-1-yl group at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position. 3DMMPP has been investigated for its ability to modulate the activity of enzymes, receptors, and transporters, as well as its potential to be used as an imaging agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine' involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2,6-dichloropyridazine in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-methylpiperazine.

Starting Materials
3,5-dimethyl-1H-pyrazole-1-carboxylic acid, 2,6-dichloropyridazine, coupling agent, 4-methylpiperazine

Reaction
Step 1: 3,5-dimethyl-1H-pyrazole-1-carboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding acid chloride intermediate., Step 2: The acid chloride intermediate is then reacted with 2,6-dichloropyridazine in the presence of a base, such as triethylamine (TEA), to form the desired pyridazine intermediate., Step 3: The pyridazine intermediate is then reacted with 4-methylpiperazine in the presence of a base, such as potassium carbonate (K2CO3), to form the final compound, '3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine'.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been studied for its potential applications in the fields of biochemistry, pharmacology, and imaging. In biochemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been investigated for its ability to modulate the activity of enzymes, receptors, and transporters. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been studied for its potential to be used as an imaging agent. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.

Mechanism Of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is not yet fully understood. However, it is thought to involve the binding of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine to certain proteins or receptors, resulting in the modulation of the activity of these proteins or receptors. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to bind to the enzyme acetylcholinesterase, resulting in the inhibition of its activity. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine have not been fully characterized. However, it is known that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has the ability to modulate the activity of enzymes, receptors, and transporters. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been shown to bind to certain cancer cells, allowing for the visualization of the cells in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine for laboratory experiments include its low toxicity and its ability to bind to certain proteins and receptors, resulting in the modulation of their activity. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has been used as an imaging agent, allowing for the visualization of certain cells in vivo. However, the use of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine for laboratory experiments is limited by its lack of specificity, as it has been shown to bind to a variety of proteins and receptors.

Future Directions

The potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine are still being explored. Future research should focus on further characterizing the biochemical and physiological effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine, as well as its ability to be used as an imaging agent. Additionally, further research should be conducted to investigate the potential of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine to be used as a therapeutic agent. Finally, further research should be conducted to investigate the potential of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine to be used as a tool for drug discovery.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-5-4-13(15-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJQKSQKUXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine

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